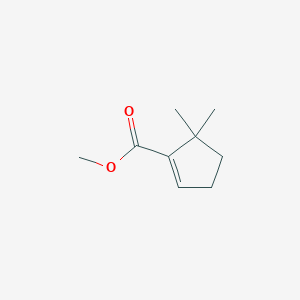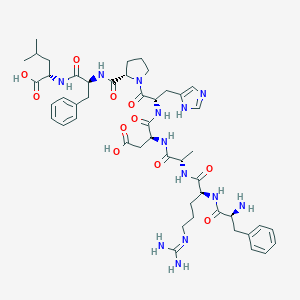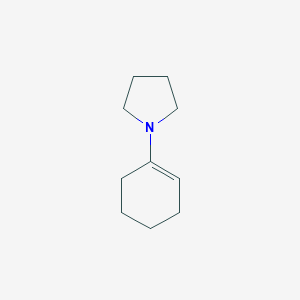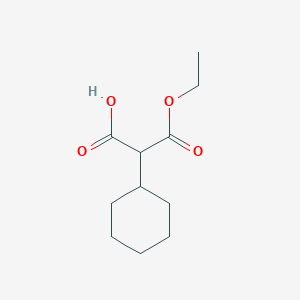
2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid, also known as CEOPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CEOPA is a cyclic derivative of ethyl pyruvate, which is a well-known compound used in the food and pharmaceutical industries.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative disorders such as Alzheimer's disease. 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has also been studied for its potential use as a radioprotective agent in cancer therapy.
In agriculture, 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has been shown to have insecticidal properties, making it a potential candidate for the development of environmentally friendly pesticides. In materials science, 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has been studied for its potential use as a precursor for the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation, the activation of antioxidant enzymes, and the inhibition of cyclooxygenase-2 activity. 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has also been shown to have a protective effect against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid is its ease of synthesis and purification, which makes it a readily available compound for laboratory experiments. 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid is also relatively stable under normal laboratory conditions, which makes it a reliable compound for experiments. However, one of the limitations of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid. One area of interest is the development of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid-based drugs for the treatment of inflammatory diseases and neurodegenerative disorders. Another area of interest is the development of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid-based pesticides for use in agriculture. Additionally, there is potential for the use of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid as a precursor for the synthesis of novel materials with unique properties. Further research is needed to fully understand the mechanism of action of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid and to explore its potential applications in various fields.
Synthesemethoden
2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid can be synthesized through a multistep process involving the reaction of ethyl pyruvate with cyclohexylamine and ethyl chloroformate. The resulting product is then subjected to acid hydrolysis, which yields 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid. The synthesis method has been optimized to obtain high yields of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid with minimal impurities.
Eigenschaften
CAS-Nummer |
144569-86-8 |
|---|---|
Produktname |
2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid |
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
2-cyclohexyl-3-ethoxy-3-oxopropanoic acid |
InChI |
InChI=1S/C11H18O4/c1-2-15-11(14)9(10(12)13)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,12,13) |
InChI-Schlüssel |
WSIZPDOYJBUYBA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)O |
Kanonische SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)O |
Synonyme |
2-CYCLOHEXYL-MALONIC ACID MONOETHYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



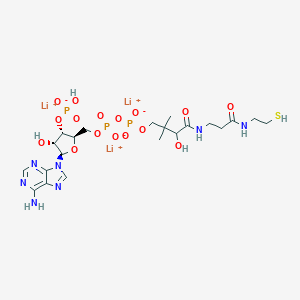
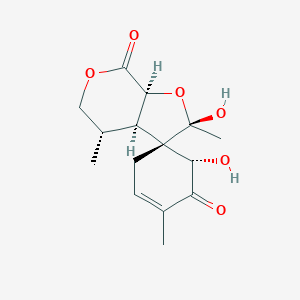
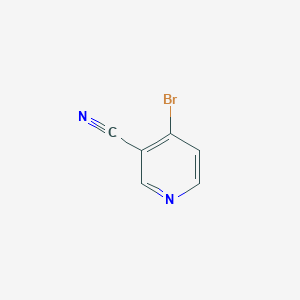
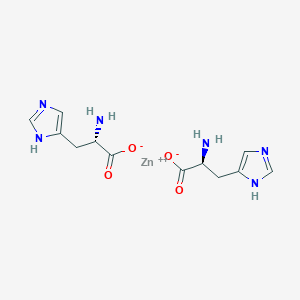
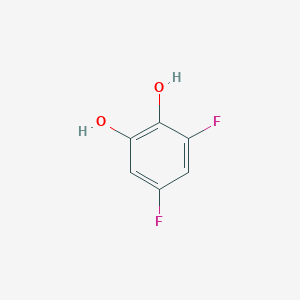
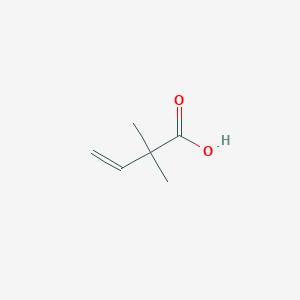
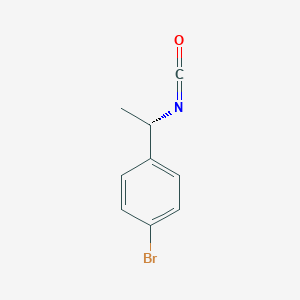
![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)
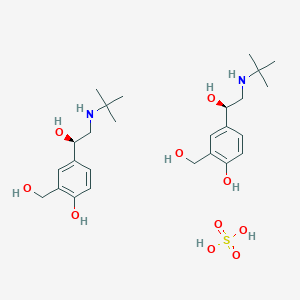
![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)
